Cas no 73458-38-5 (6-phenyl-1,3-benzothiazol-2-amine)

6-Phenyl-1,3-benzothiazol-2-amine is a benzothiazole derivative with a phenyl substituent at the 6-position and an amine group at the 2-position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural framework, which is common in bioactive molecules. The benzothiazole core is known for its potential applications in medicinal chemistry, particularly in the development of antimicrobial, anti-inflammatory, and antitumor agents. The phenyl and amine functional groups enhance its reactivity, making it a versatile intermediate for further derivatization. Its stability and well-defined chemical properties facilitate its use in controlled synthetic pathways. This compound is typically handled under standard laboratory conditions, ensuring consistent performance in research applications.
6-phenyl-1,3-benzothiazol-2-amine structure
73458-38-5 structure
Product Name:6-phenyl-1,3-benzothiazol-2-amine
CAS No:73458-38-5
MF:C13H10N2S
MW:226.296901226044
CID:1024116
PubChem ID:5109813
Update Time:2025-06-11

6-phenyl-1,3-benzothiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-Phenylbenzo[d]thiazol-2-amine
    • 6-Phenyl-1,3-benzothiazol-2-amine
    • 2-amino-6-phenylbenzo[d]thiazole
    • 2-amino-6-phenylbenzothiazole
    • 6-phenyl-2-aminobenzothiazole
    • 6-phenylbenzo[d]thiazole-2-amine
    • 6-Phenyl-benzothiazol-2-ylamin
    • 6-Phenyl-benzothiazol-2-ylamine
    • AC1NOADP
    • CHEMBL97245
    • PubChem21748
    • 6-Phenylbenzo[d]thiazol-2(3h)-imine
    • EN300-1144057
    • DTXSID10408437
    • BDBM50107277
    • MFCD00447622
    • AKOS000114377
    • BB 0246768
    • GIOCFNWQTZDWNE-UHFFFAOYSA-N
    • CS-0269831
    • 73458-38-5
    • F73686
    • SCHEMBL8773471
    • DB-341887
    • 6-phenyl-1,3-benzothiazol-2-amine
    • MDL: MFCD00447622
    • Inchi: 1S/C13H10N2S/c14-13-15-11-7-6-10(8-12(11)16-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15)
    • InChI Key: GIOCFNWQTZDWNE-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC2=CC=C(C=C12)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 226.05646950g/mol
  • Monoisotopic Mass: 226.05646950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 67.2Ų

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6-phenyl-1,3-benzothiazol-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:73458-38-5)6-phenyl-1,3-benzothiazol-2-amine
Order Number:A1221607
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:01
Price ($):328
Email:sales@amadischem.com

Additional information on 6-phenyl-1,3-benzothiazol-2-amine

Properties and Applications of 6-phenyl-1,3-benzothiazol-2-amine (CAS No. 73458-38-5)

6-phenyl-1,3-benzothiazol-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 73458-38-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound belongs to the benzothiazole class, which is well-known for its broad spectrum of biological activities and utility in medicinal chemistry. The presence of both phenyl and amine functional groups in its molecular structure endows it with distinct reactivity and potential applications in drug development.

The molecular structure of 6-phenyl-1,3-benzothiazol-2-amine consists of a benzothiazole core substituted with a phenyl group at the 6-position and an amine group at the 2-position. This arrangement contributes to its versatility as a synthetic intermediate and a pharmacophore in the design of novel therapeutic agents. The benzothiazole moiety is particularly interesting because it exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These characteristics have made benzothiazole derivatives a cornerstone in the development of new drugs targeting various diseases.

In recent years, there has been growing interest in exploring the pharmacological potential of 6-phenyl-1,3-benzothiazol-2-amine and its derivatives. Studies have demonstrated that this compound can interact with multiple biological targets, making it a promising candidate for further investigation. For instance, research has shown that modifications to the benzothiazole scaffold can enhance binding affinity to certain enzymes and receptors involved in disease pathways. This has led to the synthesis of novel analogs with improved pharmacokinetic profiles and reduced side effects.

One of the most compelling aspects of 6-phenyl-1,3-benzothiazol-2-amine is its role as a precursor in the synthesis of more complex molecules. Its structural framework allows for facile functionalization at multiple sites, enabling chemists to tailor its properties for specific applications. In particular, the amine group at the 2-position can be readily modified through various chemical reactions such as acylation, alkylation, or coupling with other bioactive molecules. This flexibility makes it an invaluable building block in medicinal chemistry.

The pharmaceutical industry has been particularly interested in leveraging the potential of 6-phenyl-1,3-benzothiazol-2-amine for drug discovery. Several research groups have reported on its use in developing inhibitors targeting enzymes such as kinases and proteases, which are often implicated in cancer and inflammatory diseases. Additionally, its ability to cross cell membranes suggests that it may be suitable for oral administration, further enhancing its therapeutic potential.

From a chemical perspective, 6-phenyl-1,3-benzothiazol-2-amine exhibits interesting electronic and photophysical properties. These characteristics have been exploited in materials science applications, where benzothiazole derivatives are used as components in organic light-emitting diodes (OLEDs) and photovoltaic cells. The phenyl group contributes to electron delocalization within the molecule, which can influence its optical behavior. This dual functionality—pharmaceutical relevance and material science applicability—makes 6-phenyl-1,3-benzothiazol-2-amine a compound of great interdisciplinary interest.

In conclusion, 6-phenyl-1,3-benzothiazol-2-amine (CAS No. 73458-38-5) is a multifaceted compound with significant potential in both pharmaceutical research and advanced materials. Its unique structural features allow for diverse applications, from drug development to innovative materials design. As research continues to uncover new synthetic pathways and biological functions associated with this molecule, its importance is likely to grow even further. The ongoing exploration of its derivatives promises to yield novel compounds with enhanced therapeutic efficacy and improved material properties.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:73458-38-5)6-phenyl-1,3-benzothiazol-2-amine
A1221607
Purity:99%
Quantity:1g
Price ($):328
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